1-(2-Chlorophenyl)-2-methoxyethan-1-ol
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Overview
Description
1-(2-Chlorophenyl)-2-methoxyethan-1-ol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the ortho position and a methoxyethanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chlorophenyl)-2-methoxyethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Hydrocarbons
Substitution: Various substituted phenols
Scientific Research Applications
1-(2-Chlorophenyl)-2-methoxyethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and function.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-methoxyethan-1-ol can be compared with other similar compounds, such as:
2-Chlorophenol: Similar structure but lacks the methoxyethanol group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)-2-ethanol: Similar structure but lacks the methoxy group, leading to variations in reactivity and applications.
1-(2-Chlorophenyl)-2-methoxypropane: Similar structure but with a different alkyl chain, affecting its physical and chemical properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methoxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAQTBNCCGHMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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